Product packaging for H-D-Ser(ac)-oh(Cat. No.:)

H-D-Ser(ac)-oh

Cat. No.: B13732300
M. Wt: 147.13 g/mol
InChI Key: VZXPDPZARILFQX-SCSAIBSYSA-N
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Description

H-D-Ser(ac)-OH, with the chemical formula C5H9NO4 and a PubChem CID of 6995274, is an acetylated derivative of the non-proteinogenic amino acid D-serine . This modification makes it a valuable precursor and intermediate in biochemical research, particularly in the study of amino acid metabolism and the synthesis of more complex biological molecules . The compound shares a chemical formula with O-acetyl-L-serine, its L-stereoisomer, which is known to be a key intermediate in the biosynthetic pathway of L-cysteine in bacteria and plants, a process that can be patented for the production of cysteine-related products . The core research value of this compound is intrinsically linked to the important neuromodulatory role of its parent compound, D-serine. D-serine is a potent endogenous co-agonist of the glycine site on the NMDA (N-methyl-D-aspartate) receptor, which is critical for synaptic plasticity, memory formation, and normal brain function . By acting as a glycine site agonist, D-serine is essential for NMDA receptor activation, and research indicates it may be a more potent agonist than glycine itself . Due to this key mechanism of action, D-serine and its derivatives are subjects of extensive investigation for their potential connections to neurological and psychiatric conditions, including schizophrenia, Alzheimer's disease, and sensorineural hearing disorders . Researchers utilize this compound strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B13732300 H-D-Ser(ac)-oh

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2R)-3-acetyloxy-2-aminopropanoic acid

InChI

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1

InChI Key

VZXPDPZARILFQX-SCSAIBSYSA-N

Isomeric SMILES

CC(=O)OC[C@H](C(=O)O)N

Canonical SMILES

CC(=O)OCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Material and Core Reaction

The synthesis of this compound generally starts from D-serine or its protected derivatives. The key transformation involves the selective acetylation of the hydroxyl group on the serine side chain to form the acetoxy moiety without racemization or side reactions on the amino or carboxyl groups.

Protection and Deprotection Steps

  • Protection of Amino Group: Often, the amino group is protected using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to prevent side reactions during acetylation.
  • Acetylation: The hydroxyl group is acetylated using acylating agents such as acetic anhydride or acetyl chloride in the presence of a base or coupling reagents. This step is performed under mild conditions to maintain stereochemical integrity.
  • Deprotection: After acetylation, the protecting groups are removed under controlled acidic or basic conditions to yield the free amino acid with the acetylated side chain.

Direct Acetylation of D-Serine Hydrochloride

An alternative approach involves direct acetylation of D-serine hydrochloride in aqueous or mixed solvent systems, followed by purification steps to isolate the hydrochloride salt of this compound. This method is advantageous for its simplicity and scalability.

Solid-Phase Peptide Synthesis (SPPS) Involving this compound

This compound is frequently incorporated into peptides via solid-phase peptide synthesis, where it is used as a building block with side-chain acetyl protection to prevent undesired reactions during chain elongation.

  • Coupling Reagents: HBTU, OxymaPure, and DIEA are commonly used to activate the carboxyl group for peptide bond formation.
  • Fmoc Strategy: The Fmoc group is removed using 20% piperidine in DMF, while the acetyl group remains intact, ensuring selective deprotection.
  • Automated Synthesis: Automated synthesizers facilitate precise incorporation of this compound derivatives with high purity and yield.

Detailed Preparation Protocol Example

Step Reagents/Conditions Description Notes
1. Protection Fmoc-Cl or Boc2O, base (e.g., NaHCO3) Protect amino group of D-serine Prevents side reactions during acetylation
2. Acetylation Acetic anhydride or acetyl chloride, base (e.g., pyridine) Acetylate hydroxyl group Mild temperature, inert atmosphere recommended
3. Deprotection TFA (trifluoroacetic acid) or piperidine Remove protecting groups Conditions optimized to avoid hydrolysis of acetyl group
4. Purification Crystallization or chromatography Isolate this compound hydrochloride Confirm purity by NMR, HPLC

Stock Solution Preparation and Solubility Data

A critical aspect of working with this compound is its solubility and preparation of stock solutions for biochemical applications:

Amount of this compound Volume of Solvent (PBS pH 7.2) Concentration (mM) Notes
1 mg 9.5 mL 1 mM Heat to 37°C and sonicate to enhance solubility
5 mg 9.5 mL 5 mM Store aliquots at -80°C for up to 6 months
10 mg 9.5 mL 10 mM Avoid repeated freeze-thaw cycles

Solubility can be increased by mild heating and ultrasonic treatment. Stock solutions are stable for 1 month at -20°C and 6 months at -80°C.

Analytical Characterization and Quality Control

  • NMR Spectroscopy: Confirms the acetylation and stereochemistry of the compound.
  • HPLC: Used to assess purity, typically >95% purity is achieved.
  • Mass Spectrometry: Confirms molecular weight and identity.
  • Physical Tests: Ninhydrin test for free amino groups and aldehyde tests for purity during synthesis steps.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Protection-Acetylation-Deprotection Fmoc/Boc, Ac2O or AcCl, TFA/piperidine High purity, stereochemical control Multi-step, time-consuming
Direct Acetylation of D-Serine HCl Ac2O or AcCl in aqueous/mixed solvents Simple, scalable Possible side reactions, requires purification
Solid-Phase Peptide Synthesis Incorporation Fmoc-H-D-Ser(ac)-OH, HBTU, DIEA Automated, high precision Requires specialized equipment

Research Discoveries and Applications

  • The acetylation of D-serine enhances its stability and modifies its biochemical properties, making this compound valuable in peptide synthesis and biochemical studies.
  • Recent advances in SPPS have optimized the incorporation of acetylated serine derivatives, improving yield and reducing side-products.
  • Analytical methods such as NMR and HPLC are essential to monitor the integrity of the acetyl group during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

H-D-Ser(ac)-oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted serine derivatives .

Scientific Research Applications

H-D-Ser(ac)-oh has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Ser(ac)-oh involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, influencing various metabolic pathways. Its effects are mediated through binding to active sites of enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

H-D-Ser(tBu)-OH

  • Structure : The hydroxyl group is protected by a tert-butyl (tBu) group.
  • Molecular Formula: C₇H₁₅NO₃; Molecular Weight: 161.20 g/mol .
  • Synthesis : Typically synthesized via alkylation of H-D-Ser-OH using tert-butyl chloride under basic conditions .
  • Properties :
    • Stability : Highly stable under basic and nucleophilic conditions; requires strong acids like trifluoroacetic acid (TFA) for cleavage .
    • LogP : 0.91 (more hydrophobic than H-D-Ser(ac)-OH) .
  • Applications : Widely used in solid-phase peptide synthesis (SPPS) due to its robust protection .

H-D-Ser(OTBDMS)-OH

  • Structure : Features a tert-butyldimethylsilyl (TBDMS) protecting group.
  • Molecular Formula: C₁₀H₂₃NO₃Si; Molecular Weight: 257.38 g/mol .
  • Synthesis : Prepared by silylation of H-D-Ser-OH using TBDMS chloride and imidazole in anhydrous DMF .
  • Properties :
    • Cleavage : Removed via fluoride ions (e.g., TBAF) or mild acids .
    • Hydrophobicity : Higher LogP than this compound due to the silyl group.
  • Applications : Ideal for temporary protection in complex syntheses requiring orthogonal deprotection .

O-Phospho-D-serine

  • Structure : Phosphorylated derivative with a phosphate group (-PO₃H₂) on the hydroxyl.
  • Molecular Formula: C₃H₈NO₆P; Molecular Weight: 185.08 g/mol .
  • Synthesis : Enzymatic phosphorylation or chemical modification using phosphoramidite reagents.
  • Properties :
    • Solubility : High water solubility due to the charged phosphate group.
    • Function : Critical in studying signal transduction pathways and kinase activity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Protecting Group Cleavage Conditions Key Applications
This compound C₅H₉NO₄ 147.13 Acetyl (Ac) Mild base (e.g., NH₃/MeOH) Temporary protection in peptides
H-D-Ser(tBu)-OH C₇H₁₅NO₃ 161.20 tert-Butyl (tBu) Strong acid (e.g., TFA) SPPS, stable intermediates
H-D-Ser(OTBDMS)-OH C₁₀H₂₃NO₃Si 257.38 TBDMS Fluoride ions (TBAF) Orthogonal protection strategies
O-Phospho-D-serine C₃H₈NO₆P 185.08 Phosphate Enzymatic hydrolysis Biochemical assays, kinase studies

Stability and Reactivity

  • The acetyl group in this compound is less stable under basic conditions compared to tBu, making it unsuitable for prolonged storage but ideal for stepwise deprotection .
  • TBDMS-protected serine (H-D-Ser(OTBDMS)-OH) exhibits superior stability in acidic environments but is prone to desilylation in protic solvents .

Industrial and Biomedical Relevance

  • H-D-Ser(tBu)-OH : Dominates commercial peptide synthesis due to compatibility with Fmoc/tBu SPPS protocols .
  • O-Phospho-D-serine : Used in studying neurodegenerative diseases, where phosphorylated serine residues modulate protein aggregation .

Q & A

Q. How can researchers mitigate batch variability in this compound synthesis?

  • Methodological Answer : Standardize SPPS protocols (coupling time, resin type) and validate via QC checkpoints (HPLC purity ≥95%). Implement a failure mode and effects analysis (FMEA) to identify critical parameters (e.g., deprotection efficiency) .

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